molecular formula C8H9FO3S B13914097 2-Fluoro-4-((methylsulfonyl)methyl)phenol

2-Fluoro-4-((methylsulfonyl)methyl)phenol

Katalognummer: B13914097
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: OHHPSKQWLDXZIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-((methylsulfonyl)methyl)phenol is an organic compound with the molecular formula C7H7FO3S It is a derivative of phenol, where the phenolic hydrogen is substituted by a fluorine atom and a methylsulfonylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-((methylsulfonyl)methyl)phenol typically involves the introduction of a fluorine atom and a methylsulfonylmethyl group to a phenol derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring. The methylsulfonylmethyl group can be added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-((methylsulfonyl)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenols with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-((methylsulfonyl)methyl)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-((methylsulfonyl)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The methylsulfonylmethyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-4-((methylsulfonyl)methyl)phenol is unique due to the presence of both a fluorine atom and a methylsulfonylmethyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C8H9FO3S

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-fluoro-4-(methylsulfonylmethyl)phenol

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3

InChI-Schlüssel

OHHPSKQWLDXZIF-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.